molecular formula C34H68O17S B7909779 S-acetyl-PEG16-alcohol

S-acetyl-PEG16-alcohol

Cat. No.: B7909779
M. Wt: 781.0 g/mol
InChI Key: ZYFRLDBPKZJODL-UHFFFAOYSA-N
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Description

S-acetyl-PEG16-alcohol is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is characterized by its molecular formula C₃₄H₆₈O₁₇S and a molecular weight of 780.96 g/mol. It contains a sulfur acetyl group and a hydroxyl group, which contribute to its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-acetyl-PEG16-alcohol is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and acetylation agents. The synthetic route typically involves the following steps:

    PEG Functionalization: The starting material, PEG, is functionalized with a hydroxyl group.

    Acetylation: The hydroxyl-functionalized PEG undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

    Purification: The resulting this compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Functionalization: Large quantities of PEG are functionalized with hydroxyl groups.

    Acetylation in Bulk Reactors: The acetylation reaction is carried out in bulk reactors with controlled temperature and pressure conditions to ensure high yield and purity.

    Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization methods, followed by rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

S-acetyl-PEG16-alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfur acetyl group can be reduced to form thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Alkyl halides, acyl chlorides, bases like pyridine or triethylamine

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Thiol derivatives

    Substitution: Ethers, esters

Scientific Research Applications

S-acetyl-PEG16-alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.

    Biology: Employed in the study of protein-protein interactions and the ubiquitin-proteasome system.

    Medicine: Investigated for its potential in targeted protein degradation therapies for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced drug delivery systems and bioconjugation techniques.

Mechanism of Action

S-acetyl-PEG16-alcohol functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific target proteins. The mechanism involves:

    Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.

    Recruitment of E3 Ligase: The other end binds to an E3 ubiquitin ligase, bringing the target protein and the ligase into close proximity.

    Ubiquitination and Degradation: The E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome.

Comparison with Similar Compounds

S-acetyl-PEG16-alcohol is unique due to its specific structure and functionality. Similar compounds include:

    S-acetyl-PEG8-alcohol: A shorter PEG linker with similar functional groups but lower molecular weight and solubility.

    S-acetyl-PEG12-alcohol: An intermediate PEG linker with properties between PEG8 and PEG16.

    S-acetyl-PEG24-alcohol: A longer PEG linker with higher molecular weight and solubility.

These compounds differ in their PEG chain length, which affects their solubility, reactivity, and suitability for different applications .

Properties

IUPAC Name

S-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68O17S/c1-34(36)52-33-32-51-31-30-50-29-28-49-27-26-48-25-24-47-23-22-46-21-20-45-19-18-44-17-16-43-15-14-42-13-12-41-11-10-40-9-8-39-7-6-38-5-4-37-3-2-35/h35H,2-33H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFRLDBPKZJODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68O17S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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